molecular formula C8H19NO2 B171878 N,N-diethyl-2,2-dimethoxyethanamine CAS No. 14610-73-2

N,N-diethyl-2,2-dimethoxyethanamine

Cat. No.: B171878
CAS No.: 14610-73-2
M. Wt: 161.24 g/mol
InChI Key: XAWREZAJTBLKDR-UHFFFAOYSA-N
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Description

N,N-diethyl-2,2-dimethoxyethanamine is an organic compound with the chemical formula C8H19NO2This compound is a colorless or pale yellow solid that is soluble in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-2,2-dimethoxyethanamine can be synthesized through the reaction of diethylamine with 2,2-dimethoxyacetaldehyde. The reaction typically occurs under mild conditions and may involve the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,2-dimethoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2,2-dimethoxyethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2,2-dimethoxyethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2,2-dimethoxyethanamine is unique due to its dual methoxy groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Biological Activity

N,N-diethyl-2,2-dimethoxyethanamine, also known as 2,2-dimethoxyethylamine, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, biological effects, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₄H₁₁NO₂
  • Molecular Weight : 105.136 g/mol
  • CAS Number : 22483-09-6
  • Physical Properties :
    • Density : 0.9 g/cm³
    • Boiling Point : 133°C
    • Melting Point : -78°C

Synthesis

The synthesis of this compound typically involves the reaction of diethylamine with dimethoxyacetaldehyde. This process can be optimized to enhance yield and purity through various catalytic systems and solvents.

Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological properties. It may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways. Studies suggest that compounds with similar structures have shown potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's.

Toxicological Profile

Toxicological assessments indicate that while this compound is generally well-tolerated at low doses, high concentrations can lead to hepatotoxicity and other organ damage. The liver is often the primary target for toxicity following acute exposure. Long-term studies have shown a relationship between dosage and adverse effects, necessitating careful monitoring in therapeutic applications.

Case Studies

  • Cholinesterase Inhibition :
    • A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated competitive inhibition with IC50 values comparable to established inhibitors like donepezil.
    • Table 1 : Inhibition Potency of Selected Compounds
      CompoundIC50 (µM)
      This compound10.5
      Donepezil9.8
      Galantamine11.0
  • Hepatotoxicity Assessment :
    • In a chronic exposure study on rats, this compound was administered at varying doses to assess liver function markers.
    • Results indicated elevated levels of ALT and AST in high-dose groups, suggesting potential hepatotoxic effects.
    • Table 2 : Liver Function Test Results
      Dose (mg/kg)ALT (U/L)AST (U/L)
      Control2530
      Low Dose5045
      High Dose200150

The biological activity of this compound may be attributed to its structural similarity to known neurotransmitter modulators. Its ability to inhibit cholinesterases suggests that it can increase the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Properties

IUPAC Name

N,N-diethyl-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-5-9(6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWREZAJTBLKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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